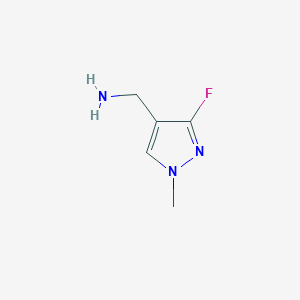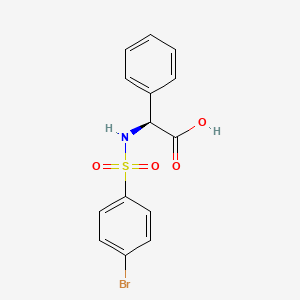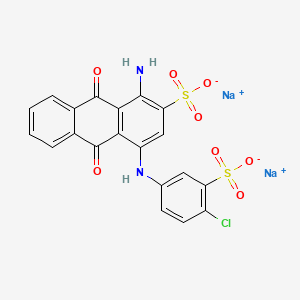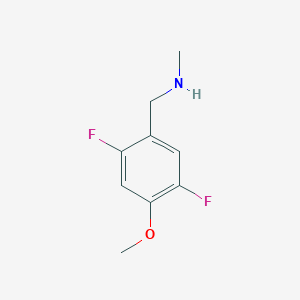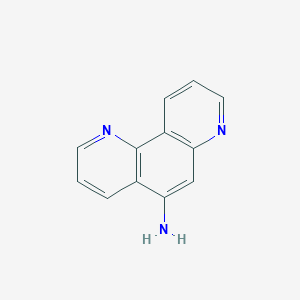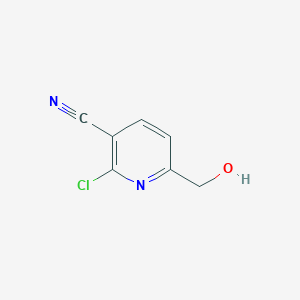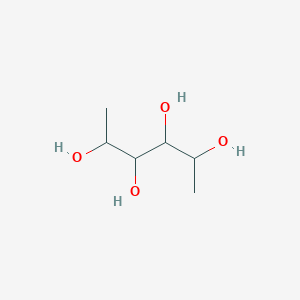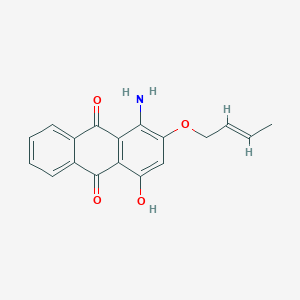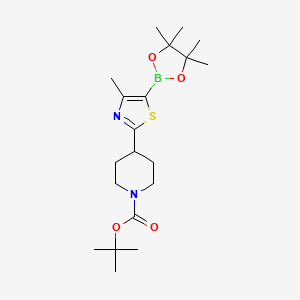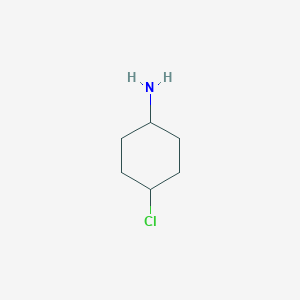
4-Chlorocyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorocyclohexanamine is an organic compound with the molecular formula C6H12ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the fourth position of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorocyclohexanamine can be synthesized through several methods. One common approach involves the chlorination of cyclohexanamine. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and it is carried out under controlled conditions to ensure selective substitution at the fourth position.
Industrial Production Methods
In an industrial setting, the production of 4-chlorocyclohexanamine may involve the catalytic hydrogenation of 4-chloronitrobenzene followed by reductive amination. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorocyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chlorocyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 4-Chlorocyclohexanone.
Reduction: 4-Chlorocyclohexanol.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chlorocyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chlorocyclohexanamine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: The parent compound without the chlorine substitution.
4-Methylcyclohexanamine: A similar compound with a methyl group instead of a chlorine atom.
4-Bromocyclohexanamine: A compound with a bromine atom at the fourth position.
Uniqueness
4-Chlorocyclohexanamine is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
4-chlorocyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBXZRWVGWJIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
